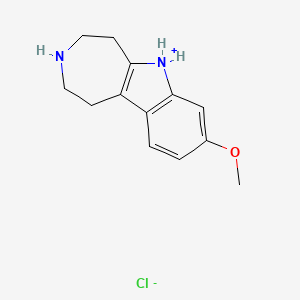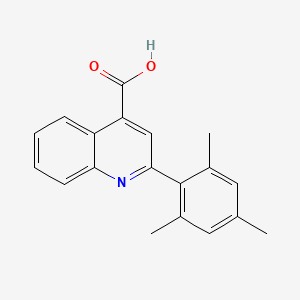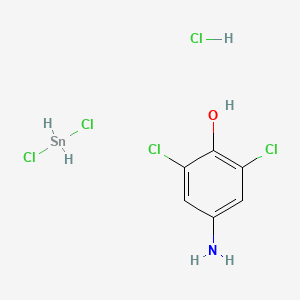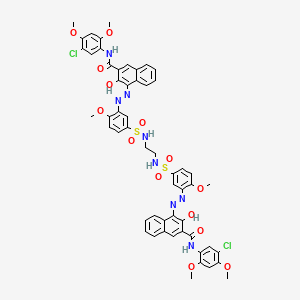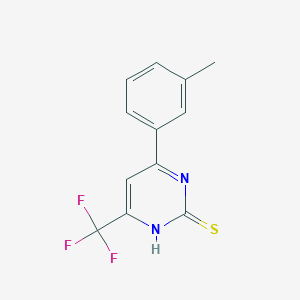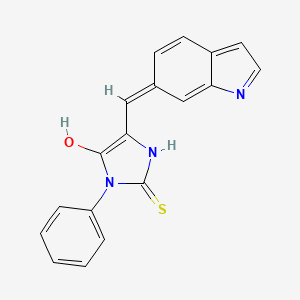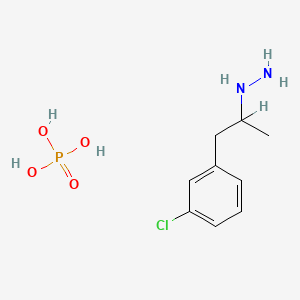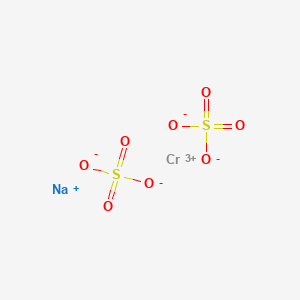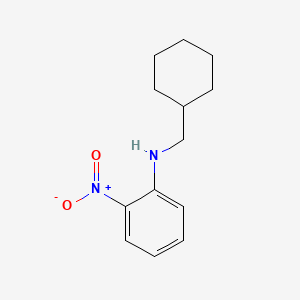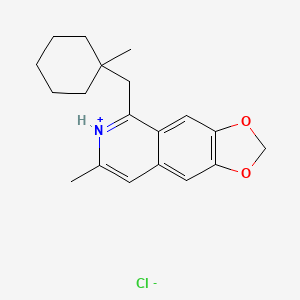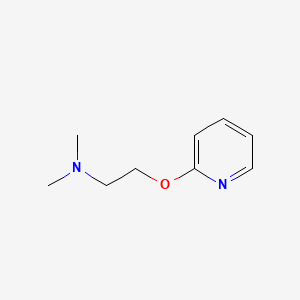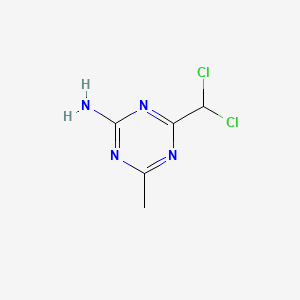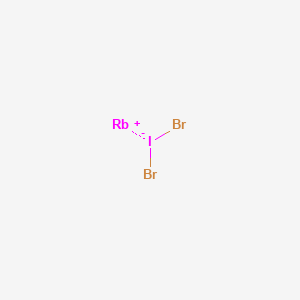
Rubidium bromoiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium dibromoiodate is a chemical compound composed of rubidium, bromine, and iodine. It is part of the family of alkali metal halides, which are known for their reactivity and diverse applications in various fields. Rubidium, being an alkali metal, is highly reactive and forms compounds with halogens such as bromine and iodine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rubidium dibromoiodate can be synthesized through a reaction involving rubidium bromide and iodine. The reaction typically occurs in an aqueous solution where rubidium bromide reacts with iodine to form rubidium dibromoiodate. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of rubidium dibromoiodate involves the extraction of rubidium from minerals such as lepidolite and pollucite. The extracted rubidium is then reacted with bromine and iodine under controlled conditions to produce rubidium dibromoiodate. The process may involve steps such as solvent extraction, ion exchange, and precipitation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Rubidium dibromoiodate undergoes various types of chemical reactions, including:
Oxidation: Rubidium dibromoiodate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The bromine and iodine atoms in rubidium dibromoiodate can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of rubidium dibromoiodate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of rubidium dibromoiodate depend on the type of reaction. For example, oxidation reactions may produce rubidium bromate and iodate, while reduction reactions may yield rubidium bromide and iodide .
Scientific Research Applications
Rubidium dibromoiodate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Rubidium compounds are used in biological research to study ion transport and cellular processes.
Medicine: Rubidium isotopes are used in medical imaging and diagnostics, particularly in positron emission tomography (PET) imaging.
Industry: Rubidium dibromoiodate is used in the production of specialty glass and ceramics, as well as in the development of advanced materials
Mechanism of Action
The mechanism of action of rubidium dibromoiodate involves its interaction with cellular components and molecular pathways. Rubidium ions mimic potassium ions and participate in the sodium-potassium ion exchange pumps present in cell membranes. This interaction affects cellular processes such as ion transport, membrane potential, and signal transduction .
Comparison with Similar Compounds
Rubidium dibromoiodate can be compared with other similar compounds such as:
Rubidium bromide: Similar in composition but lacks the iodine component.
Rubidium iodide: Similar in composition but lacks the bromine component.
Potassium dibromoiodate: Similar in structure but contains potassium instead of rubidium.
Rubidium dibromoiodate is unique due to the presence of both bromine and iodine, which imparts distinct chemical and physical properties compared to its counterparts .
Properties
CAS No. |
13595-97-6 |
|---|---|
Molecular Formula |
Br2IRb |
Molecular Weight |
372.18 g/mol |
InChI |
InChI=1S/Br2I.Rb/c1-3-2;/q-1;+1 |
InChI Key |
XZURMWWAXINIFV-UHFFFAOYSA-N |
Canonical SMILES |
Br[I-]Br.[Rb+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


